molecular formula C18H27ClN4O6S3 B2407510 2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1351632-68-2

2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No.: B2407510
CAS No.: 1351632-68-2
M. Wt: 527.07
InChI Key: DMLHVSLVFHHLJP-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C18H27ClN4O6S3 and its molecular weight is 527.07. The purity is usually 95%.
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Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6S3.ClH/c1-20(31(3,26)27)13-16(23)22(8-7-21-9-11-28-12-10-21)18-19-17-14(29-18)5-4-6-15(17)30(2,24)25;/h4-6H,7-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLHVSLVFHHLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride , also known by its CAS number 147118-37-4, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, through a review of existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound features several key components:

  • Benzo[d]thiazole moiety : A heterocyclic aromatic compound known for various biological activities, particularly in antitumor and antimicrobial contexts.
  • Methylsulfonamido group : This functional group may enhance solubility and bioactivity.
  • Morpholinoethyl substituent : Often associated with improved pharmacokinetic properties.

Table 1: Structural Characteristics

ComponentDescription
CAS Number147118-37-4
Molecular FormulaC18H24N2O4S3
Molecular Weight432.59 g/mol
Functional GroupsMethylsulfonamido, Morpholino, Benzo[d]thiazole

Antitumor Activity

Recent studies have demonstrated that compounds containing benzo[d]thiazole derivatives exhibit significant antitumor properties. For instance, a related study on benzothiazole derivatives showed promising results against various cancer cell lines, indicating that modifications to the structure can enhance efficacy.

Case Study: Antitumor Efficacy

In a study evaluating the cytotoxic effects of similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358), several derivatives exhibited IC50 values in the micromolar range:

  • A549 Cell Line : IC50 = 2.12 ± 0.21 µM
  • HCC827 Cell Line : IC50 = 5.13 ± 0.97 µM
  • NCI-H358 Cell Line : IC50 = 0.85 ± 0.05 µM

These results suggest that compounds with similar structural motifs may also exhibit comparable antitumor activity .

Antimicrobial Activity

The antimicrobial potential of compounds with similar structures has also been investigated. Benzothiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Evaluation Methodology

Antimicrobial activity was assessed using the broth microdilution method according to CLSI guidelines. Compounds were tested against:

  • Gram-negative bacteria : Escherichia coli
  • Gram-positive bacteria : Staphylococcus aureus
  • Eukaryotic model organism : Saccharomyces cerevisiae

Results indicated that certain derivatives displayed significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

While specific data on the mechanism of action for this compound is limited, related studies suggest that benzothiazole derivatives may interact with DNA or RNA, inhibiting essential cellular processes such as replication and transcription . The presence of sulfonamide groups could enhance these interactions by increasing binding affinity to target biomolecules.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which are critical for developing effective cancer therapies .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Research has shown that sulfonamide derivatives can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in managing conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The inhibition of these enzymes can lead to improved therapeutic strategies for these diseases .

Case Study 1: Anticancer Evaluation

In a recent study, a series of sulfonamide derivatives were synthesized and tested against cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring enhanced cytotoxicity, suggesting that structural modifications can significantly impact biological activity .

Case Study 2: Enzyme Inhibition

Another study focused on evaluating the enzyme inhibitory potential of similar compounds against acetylcholinesterase. The findings demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibition and potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a benzo[d]thiazol-2-yl core substituted with methylsulfonyl and morpholinoethyl groups, along with a methylsulfonamidoacetamide backbone. The thiazole ring and sulfonamide moieties are critical for binding to biological targets, while the morpholinoethyl group enhances solubility and pharmacokinetics. Structural analogs (e.g., ) suggest that electron-withdrawing groups like methylsulfonyl improve target affinity, and the morpholine ring modulates lipophilicity .

Q. What experimental techniques are used to confirm the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. X-ray crystallography may resolve stereochemical ambiguities, while Infrared (IR) spectroscopy confirms functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) .

Q. How is the compound typically synthesized, and what are the critical reaction steps?

Synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[d]thiazol-2-yl amine via cyclization of 2-aminothiophenol derivatives.
  • Step 2 : Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions.
  • Step 3 : Alkylation with 2-morpholinoethyl chloride to install the morpholine moiety.
  • Step 4 : Final acylation with methylsulfonamidoacetic acid. Key challenges include controlling regioselectivity and minimizing by-products during sulfonylation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:

VariableOptimal RangeImpact
Temperature0–5°C (sulfonylation)Reduces side reactions
SolventDichloromethane (amide coupling)Enhances reagent solubility
CatalystDMAP (4-dimethylaminopyridine)Accelerates acylation
Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How should discrepancies in biological activity data between studies be resolved?

Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation time). Mitigation strategies:

  • Standardized Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and controls.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies.
  • Structural Reanalysis : Confirm batch purity via LC-MS to rule out degradation .

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. Quantitative SAR (QSAR) models correlate substituent effects (e.g., Hammett σ values for sulfonamides) with activity. Example:

SubstituentLogPIC₅₀ (nM)
-SO₂CH₃1.245 ± 3
-SO₂CF₃0.828 ± 2
Lower LogP and electron-withdrawing groups enhance potency .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity Screening : Profile against related targets (e.g., kinase panels).
  • Proteomic Profiling : Use affinity chromatography-MS to identify unintended binders.
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to limit systemic exposure .

Methodological Guidance

Q. How to design a robust in vitro assay for evaluating target inhibition?

  • Enzyme Assays : Use fluorescence polarization for kinase inhibition (e.g., ADP-Glo™ assay).
  • Cell-Based Assays : Employ luciferase reporters for pathway modulation (e.g., NF-κB).
  • Controls : Include staurosporine (broad-spect kinase inhibitor) and vehicle-only groups .

Q. What analytical approaches validate compound stability under physiological conditions?

  • Plasma Stability Test : Incubate compound in human plasma (37°C, 1–24 h) and analyze via LC-MS.
  • pH Stability : Assess degradation in buffers (pH 1–10) to simulate gastrointestinal and lysosomal environments.
  • Forced Degradation : Expose to heat/light and monitor impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.